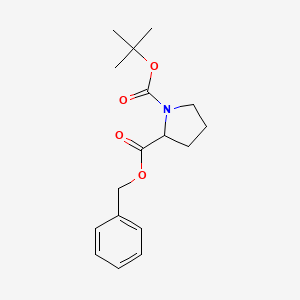

2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

2-O-benzyl 1-O-tert-butyl pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-7-10-14(18)15(19)21-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBLOFPQNCBVTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate typically involves the reaction of pyrrolidine derivatives with benzyl and tert-butyl esters. One common method includes the use of pyrrolidine-1,2-dicarboxylic acid as a starting material, which undergoes esterification with benzyl alcohol and tert-butyl alcohol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Hydrolysis and Deprotection Reactions

The compound undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives. For example:

-

Basic hydrolysis (e.g., NaOH in aqueous THF) cleaves the tert-butyl ester selectively, preserving the benzyl ester due to its higher stability.

-

Acidic conditions (e.g., HCl in dioxane) remove the tert-butyl group via protonation and subsequent elimination of isobutylene .

Nucleophilic Substitutions

The benzyl ester undergoes SN2 reactions with nucleophiles, facilitated by the electron-withdrawing carboxylate group:

-

Chloride displacement : Reacts with LiCl in DMF to form chloromethyl derivatives.

-

Aminolysis : Primary amines (e.g., benzylamine) yield amides under mild conditions (rt, 12h).

Key Observation : Steric hindrance from the tert-butyl group slows reactivity at the 1-position, favoring substitutions at the 2-benzyl site .

Palladium-Catalyzed Cross-Coupling

The benzyl ester participates in Suzuki-Miyaura couplings with aryl boronic acids:

Nickel-Mediated Decarboxylative Coupling

In the presence of NiBr₂ and ligands (e.g., dCF₃bpy), the compound couples with Katritzky salts (aryl donors) via radical intermediates :

| Catalyst System | Substrate | Product | Yield |

|---|---|---|---|

| NiBr₂- glyme, Mn, dCF₃bpy | Benzyl Katritzky salt | Aryl-pyrrolidine hybrid | 68% |

Curtius Rearrangement

Under thermal Curtius conditions (DPPA, benzyl alcohol), the compound exhibits unexpected reactivity :

-

Steric hindrance from the quaternary center diverts the reaction from forming isocyanates to acyliminium intermediates .

-

Trapping with water yields ketones (e.g., 5-oxopyrrolidine derivatives) :

Mechanistic Pathway :

-

Azide formation via DPPA.

-

Thermal decomposition to isocyanate (N₂ release).

-

Steric blockage → acyliminium ion formation.

Enzymatic Resolution

The compound’s stereochemical purity can be enhanced using lipase-catalyzed kinetic resolution :

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate is C17H23NO4, with a molecular weight of approximately 305.4 g/mol. It features a pyrrolidine ring substituted with benzyl and tert-butyl groups, as well as two carboxylate functionalities, which contribute to its reactivity and utility in synthesis.

Synthesis of Bioactive Compounds

One of the primary applications of this compound is as an intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in the total synthesis of acromelic acids A and B, which are natural products with significant biological activity. The compound served as a key intermediate in constructing the pyrrolidine ring necessary for these syntheses .

Antitumor Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antitumor properties. The structural features provided by this compound may enhance the efficacy of synthesized compounds against cancer cell lines. Specific studies have shown that modifications to the pyrrolidine framework can lead to improved binding affinities to target proteins involved in tumor growth .

Asymmetric Synthesis

The compound is valuable in asymmetric synthesis due to its ability to participate in stereoselective reactions. It has been employed in the development of chiral intermediates that are crucial for creating enantiomerically pure pharmaceuticals . The presence of both the benzyl group and the tert-butyl group allows for selective reactions that can yield desired stereochemistry.

Formation of Active Esters

In synthetic organic chemistry, this compound can be converted into active esters, which are useful for further transformations. This conversion facilitates the formation of amides or other derivatives that have applications in drug development and materials science .

Glutamate Receptor Binding Studies

Recent research has investigated the binding behavior of compounds derived from this compound to glutamate receptors. These studies are crucial for understanding neuropharmacology and developing drugs for neurological disorders . The ability to modulate receptor activity could lead to advancements in treating conditions like epilepsy or depression.

Antiviral Activity

Preliminary studies have suggested that derivatives based on this compound may exhibit antiviral properties. Investigations into their efficacy against various viruses are ongoing, with promising results indicating potential therapeutic uses .

Data Summary Table

Mechanism of Action

The mechanism of action of 2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural features and the nature of the target enzyme . The ester groups may undergo hydrolysis, releasing active intermediates that interact with biological molecules .

Comparison with Similar Compounds

Key Observations:

Substituent Reactivity :

- Hydroxypropyl and TBS-protected derivatives (e.g., CAS 89813-47-8) enable sequential functionalization, critical for multi-step syntheses .

- Fluorinated analogs exhibit increased electrophilicity, enhancing their utility in cross-coupling reactions .

- Piperidine analogs (6-membered ring) reduce ring strain compared to pyrrolidine, affecting conformational flexibility .

Synthetic Flexibility: TBS protection (e.g., C₂₅H₄₁NO₅Si) allows selective deprotection under mild conditions, avoiding benzyl/tert-butyl cleavage . 4-Hydroxy derivatives are prone to oxidation, necessitating stabilization via silylation or alkylation .

Safety and Handling :

Biological Activity

2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate is a compound belonging to the class of pyrrolidine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₂₃NO₄, with a molecular weight of approximately 305.37 g/mol. The structure features a pyrrolidine ring substituted at the 1-position with a tert-butyl group and at the 2-position with a benzyl group, along with two carboxylate functionalities.

Research indicates that pyrrolidine derivatives can exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Some studies suggest that compounds like this compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound may interact with various receptors in the body, potentially influencing neurotransmitter systems or other signaling pathways.

- Antioxidant Activity : There is evidence that certain pyrrolidine derivatives possess antioxidant properties, which can protect cells from oxidative stress.

Biological Activities

The biological activities associated with this compound include:

- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting potential use in cancer therapy.

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation markers in cellular models.

- Neuroprotective Properties : The compound has been studied for its effects on neurodegenerative diseases, showing promise in protecting neuronal cells from damage.

Table 1: Summary of Biological Activities

Detailed Findings

- Antitumor Studies : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating its potency as an antitumor agent .

- Anti-inflammatory Mechanism : In an experimental model using lipopolysaccharide (LPS) to induce inflammation, the compound showed a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential role as an anti-inflammatory therapeutic .

- Neuroprotection : Research involving neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death and apoptosis markers. This neuroprotective effect is hypothesized to be linked to its antioxidant properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via a multi-step sequence involving tert-butyl and benzyl ester protections. A one-pot two-step reaction using tert-butyloxycarbonyl (Boc) protection, followed by benzylation under basic conditions (e.g., NaH/DMF), is common . Stereochemical control is achieved by employing chiral catalysts (e.g., (S)-proline derivatives) or enantiopure starting materials. Reaction monitoring via TLC and HPLC ensures minimal racemization. For example, tert-butyl ester formation at low temperatures (0–5°C) reduces side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for benzyl (δ ~7.3 ppm, aromatic protons) and tert-butyl groups (δ ~1.4 ppm, 9H singlet) to confirm substitution patterns .

- IR Spectroscopy : Carbamate C=O stretches (~1680–1720 cm⁻¹) and ester C-O stretches (~1250 cm⁻¹) validate functional groups .

- Mass Spectrometry (HRMS) : Compare observed molecular ion ([M+H]⁺) with calculated values (e.g., C₁₇H₂₁NO₅: 319.35 g/mol) to confirm purity .

Q. What are the critical safety considerations when handling this compound in the lab?

- Methodological Answer : Safety data sheets (SDS) classify this compound as a Category 2 skin/eye irritant (H315/H319) and respiratory irritant (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. First-aid measures include flushing eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and enantioselectivity. Tools like Gaussian or ORCA model steric effects of the tert-butyl group on pyrrolidine ring puckering. ICReDD’s reaction path search methods integrate computational predictions with experimental validation, reducing trial-and-error cycles . For example, optimizing Boc deprotection kinetics using solvent polarity parameters (e.g., dielectric constant) improves yield .

Q. What strategies resolve contradictions in NMR data when characterizing diastereomeric mixtures of this compound?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolves overlapping signals by altering ring-flipping dynamics (e.g., coalescence temperature analysis).

- Chiral Shift Reagents : Add Eu(fod)₃ to induce distinct splitting patterns for diastereomers .

- 2D NMR (COSY, NOESY) : Correlates proton-proton proximities to assign stereochemistry, especially for pyrrolidine C2 and C4 positions .

Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions during downstream functionalization?

- Methodological Answer : The tert-butyl group provides steric shielding, enhancing stability in acidic conditions (e.g., resistant to HCl-mediated hydrolysis up to pH 3). Under strong bases (e.g., NaOH), however, the ester may undergo saponification. Kinetic studies using pH-controlled degradation experiments (monitored via HPLC) quantify half-lives across pH ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.